1-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-1H-1,2,4-triazole-3-thiol
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Overview
Description
1-(1,3-BENZOTHIAZOL-2-YL)-5-(4-CHLOROPHENYL)-1H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZOTHIAZOL-2-YL)-5-(4-CHLOROPHENYL)-1H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-BENZOTHIAZOL-2-YL)-5-(4-CHLOROPHENYL)-1H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: NaOCH₃, in solvents like methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
1-(1,3-BENZOTHIAZOL-2-YL)-5-(4-CHLOROPHENYL)-1H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1,3-BENZOTHIAZOL-2-YL)-5-(4-CHLOROPHENYL)-1H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-BENZOTHIAZOL-2-YL)-N-(4-CHLOROPHENYL)ACETAMIDE
- [1-(1,3-benzothiazol-2-yl)ethyl][2-(4-chlorophenyl)ethyl]amine
Uniqueness
1-(1,3-BENZOTHIAZOL-2-YL)-5-(4-CHLOROPHENYL)-1H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H9ClN4S2 |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9ClN4S2/c16-10-7-5-9(6-8-10)13-18-14(21)19-20(13)15-17-11-3-1-2-4-12(11)22-15/h1-8H,(H,19,21) |
InChI Key |
SVFZAPRXRSGBHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(=NC(=S)N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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